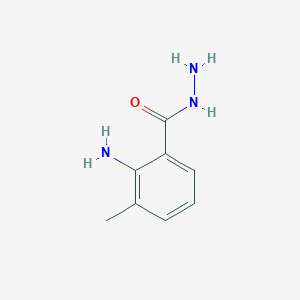
2-Amino-3-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an amino group and a methyl group attached to a benzene ring, along with a hydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylbenzohydrazide typically involves the reaction of 2-Amino-3-methylbenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Amino-3-methylbenzoic acid+Hydrazine hydrate→this compound+Water
The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: 2-Amino-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted hydrazides.
科学研究应用
2-Amino-3-methylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The amino and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or activation of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-Aminobenzohydrazide: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylbenzohydrazide: Lacks the amino group, which may influence its chemical properties and applications.
2-Amino-4-methylbenzohydrazide: Has a methyl group at a different position, which can alter its chemical behavior and interactions.
Uniqueness: 2-Amino-3-methylbenzohydrazide is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which can influence its reactivity and potential applications. The presence of both functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
生物活性
2-Amino-3-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H10N4O and is characterized by the presence of an amino group and a hydrazide functional group. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC of Comparison (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Tetracycline | 8 |
| Escherichia coli | 64 | Ciprofloxacin | 16 |
| Klebsiella pneumoniae | 32 | Amoxicillin | 16 |
The compound demonstrated moderate antibacterial effects, particularly against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as a lead compound for further development in antimicrobial therapy .
Anti-inflammatory Activity
In vitro studies have also highlighted the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results are presented in Table 2.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 500 | 150 |
| IL-6 | 300 | 75 |
| IL-1β | 400 | 100 |
These findings suggest that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Potential
Research into the anticancer properties of this compound has yielded promising results. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for various cancer cell lines are summarized in Table 3.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as a chemotherapeutic agent .
Case Studies
A notable case study involved the synthesis of derivatives of this compound, which were tested for enhanced biological activity. One derivative showed an improved MIC against Staphylococcus aureus compared to the parent compound, indicating that structural modifications can significantly influence biological efficacy .
属性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
2-amino-3-methylbenzohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |
InChI 键 |
RHMCEWWHPNVQRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















